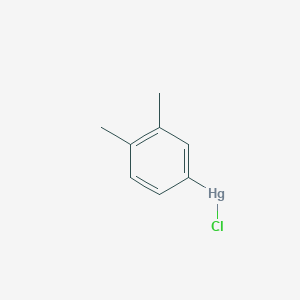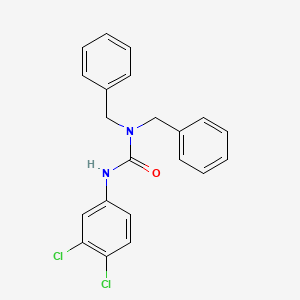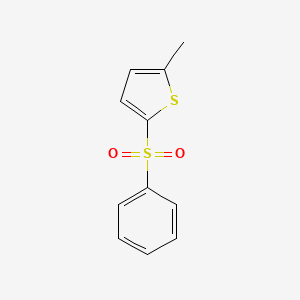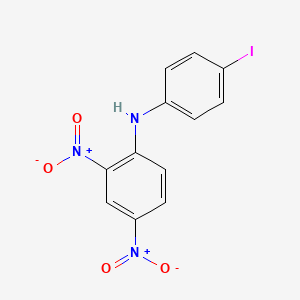
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide is a complex organic compound with the molecular formula C27H46ClN3O3S and a molecular weight of 528.203 g/mol This compound is known for its unique structure, which includes a sulfonic acid group, a morpholine ring, and a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide typically involves the reaction of hexadecanesulfonic acid with 2-chloro-alpha-morpholinobenzylidene hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted benzylidene hydrazides.
Applications De Recherche Scientifique
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparaison Avec Des Composés Similaires
1-Hexadecanesulfonic acid (2-chloro-alpha-morpholinobenzylidene)hydrazide can be compared with other similar compounds such as:
1-Hexadecanesulfonic acid (2-chloro-alpha-piperidinobenzylidene)hydrazide: Similar structure but with a piperidine ring instead of a morpholine ring.
1-Hexadecanesulfonic acid (m-hydroxy-alpha-morpholinobenzylidene)hydrazide: Similar structure but with a hydroxy group on the benzene ring.
1-Hexadecanesulfonic acid (4-chloro-alpha-piperidinobenzylidene)hydrazide: Similar structure but with a chlorine atom at the 4-position of the benzene ring.
These compounds share similar chemical properties but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
3127-36-4 |
|---|---|
Formule moléculaire |
C27H46ClN3O3S |
Poids moléculaire |
528.2 g/mol |
Nom IUPAC |
N-[(Z)-[(2-chlorophenyl)-morpholin-4-ylmethylidene]amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C27H46ClN3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-35(32,33)30-29-27(31-20-22-34-23-21-31)25-18-15-16-19-26(25)28/h15-16,18-19,30H,2-14,17,20-24H2,1H3/b29-27- |
Clé InChI |
IBXVOJXKYXQZNN-OHYPFYFLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C(/C1=CC=CC=C1Cl)\N2CCOCC2 |
SMILES canonique |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C(C1=CC=CC=C1Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![11-benzoyl-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11951985.png)

![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)

![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)





